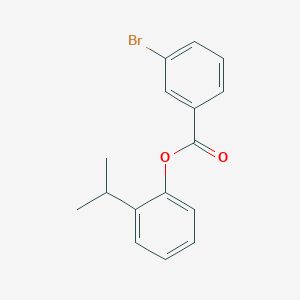![molecular formula C16H33N3O3 B14726398 Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate CAS No. 6958-68-5](/img/structure/B14726398.png)
Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of both diethylamino and hydroxypropyl groups in its structure suggests that it may exhibit unique pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate typically involves a multi-step process:
Formation of the Piperazine Core: The synthesis begins with the preparation of the piperazine core. This can be achieved by reacting ethylenediamine with diethyl carbonate under reflux conditions to form diethyl piperazine-1,4-dicarboxylate.
Introduction of the Hydroxypropyl Group: The next step involves the introduction of the hydroxypropyl group. This can be done by reacting the diethyl piperazine-1,4-dicarboxylate with 3-chloro-1,2-propanediol in the presence of a base such as sodium hydroxide.
Formation of the Butyl Ester: The final step involves the esterification of the carboxylate group with butanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The diethylamino group can be reduced to form a primary or secondary amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group can interact with receptor sites, while the hydroxypropyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various pharmacological effects.
相似化合物的比较
Similar Compounds
- Butyl 4-[3-(dimethylamino)-2-hydroxypropyl]piperazine-1-carboxylate
- Butyl 4-[3-(diethylamino)-2-methoxypropyl]piperazine-1-carboxylate
- Butyl 4-[3-(diethylamino)-2-hydroxyethyl]piperazine-1-carboxylate
Uniqueness
Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate is unique due to the presence of both diethylamino and hydroxypropyl groups, which confer distinct pharmacological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
6958-68-5 |
|---|---|
分子式 |
C16H33N3O3 |
分子量 |
315.45 g/mol |
IUPAC 名称 |
butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H33N3O3/c1-4-7-12-22-16(21)19-10-8-18(9-11-19)14-15(20)13-17(5-2)6-3/h15,20H,4-14H2,1-3H3 |
InChI 键 |
BFUIOWUPKPGBTC-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)N1CCN(CC1)CC(CN(CC)CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


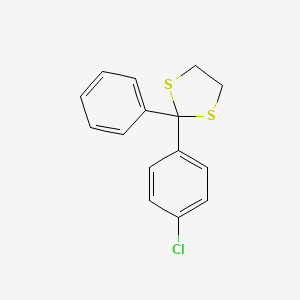

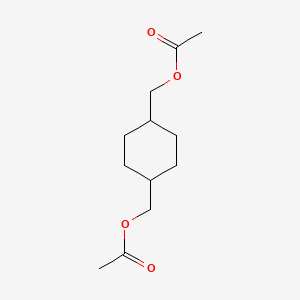
![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
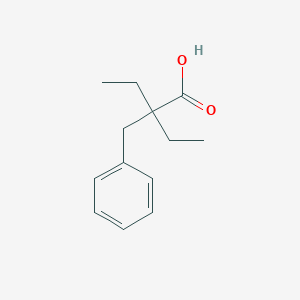
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
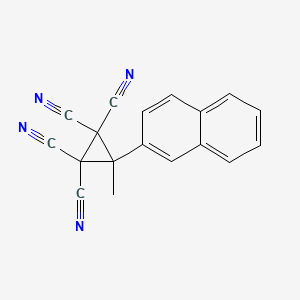

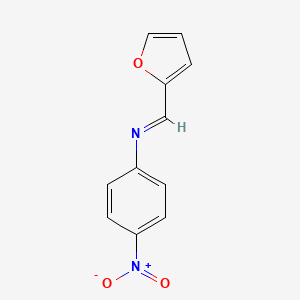
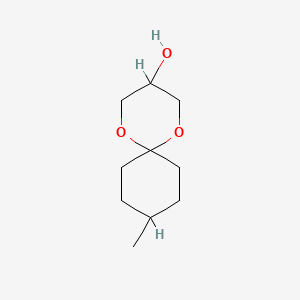

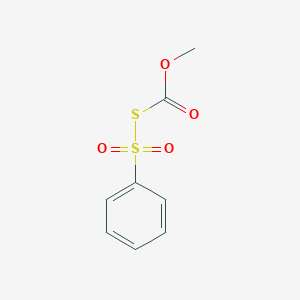
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
